molecular formula C15H17N3O3 B5498324 2-(morpholin-4-yl)-6-(phenylcarbonyl)-5,6-dihydropyrimidin-4(1H)-one

2-(morpholin-4-yl)-6-(phenylcarbonyl)-5,6-dihydropyrimidin-4(1H)-one

Cat. No.: B5498324
M. Wt: 287.31 g/mol
InChI Key: YWIOGFILGCKFLV-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)-6-(phenylcarbonyl)-5,6-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features a morpholine ring, a phenylcarbonyl group, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-6-(phenylcarbonyl)-5,6-dihydropyrimidin-4(1H)-one can be achieved through a multi-step process involving the cycloaddition of chalcone imines and homophthalic anhydrides. This reaction is a formal [4 + 2]-cycloaddition, which is a rare example of lactam construction from an imine acting as a four-atom building block . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure high yield and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-6-(phenylcarbonyl)-5,6-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(morpholin-4-yl)-6-(phenylcarbonyl)-5,6-dihydropyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-6-(phenylcarbonyl)-5,6-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The morpholine ring and phenylcarbonyl group play crucial roles in its binding to target proteins or enzymes, leading to the modulation of biological activities. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(morpholin-4-yl)-6-(phenylcarbonyl)-5,6-dihydropyridin-2(1H)-one: A structurally similar compound with a dihydropyridinone core.

    4-morpholin-4-yl-2-phenylquinoline: Another compound featuring a morpholine ring and a phenyl group, but with a quinoline core.

Uniqueness

2-(morpholin-4-yl)-6-(phenylcarbonyl)-5,6-dihydropyrimidin-4(1H)-one is unique due to its specific combination of functional groups and heterocyclic structure

Properties

IUPAC Name

4-benzoyl-2-morpholin-4-yl-4,5-dihydro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-13-10-12(14(20)11-4-2-1-3-5-11)16-15(17-13)18-6-8-21-9-7-18/h1-5,12H,6-10H2,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIOGFILGCKFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(CC(=O)N2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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